molecular formula C15H8F2N4O2S B11054084 13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No. B11054084
M. Wt: 346.3 g/mol
InChI Key: RWSHIGMYNXKRTL-UHFFFAOYSA-N
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Description

13-(Difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a combination of pyridine, thiazole, and triazine rings. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-bromopyridine, the difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Construction of the Thiazole Ring: The thiazole ring is formed by reacting the pyridine intermediate with a thioamide under cyclization conditions.

    Formation of the Triazine Ring: The final step involves the formation of the triazine ring through a condensation reaction with a suitable triazine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazine ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various catalytic processes.

Biology

Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s unique structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group and the specific arrangement of the pyridine, thiazole, and triazine rings make 13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione unique. These features contribute to its distinct chemical reactivity and potential biological activity.

properties

Molecular Formula

C15H8F2N4O2S

Molecular Weight

346.3 g/mol

IUPAC Name

13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C15H8F2N4O2S/c16-12(17)7-4-8(6-2-1-3-18-5-6)19-14-9(7)10-11(24-14)13(22)21-15(23)20-10/h1-5,12H,(H2,20,21,22,23)

InChI Key

RWSHIGMYNXKRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)F)C4=C(S3)C(=O)NC(=O)N4

Origin of Product

United States

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